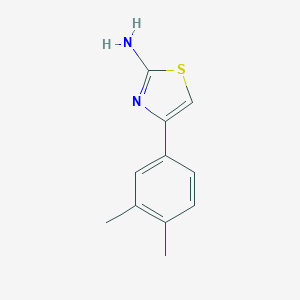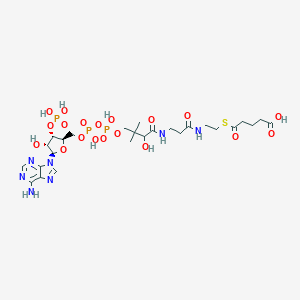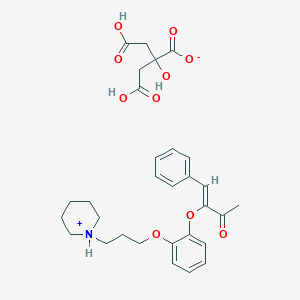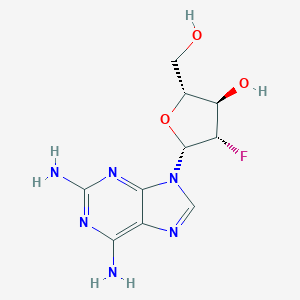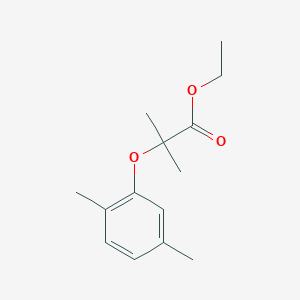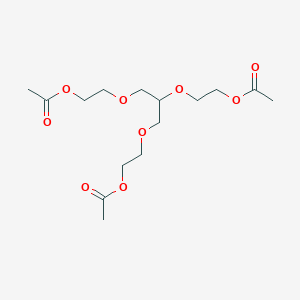
Glycereth-7 triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycereth-7 triacetate (GTA) is a colorless, odorless, and non-toxic liquid that is commonly used in the pharmaceutical and cosmetic industries. It is a triester of glycerol and acetic acid, and its chemical formula is C11H20O7.
Mecanismo De Acción
Glycereth-7 triacetate works by forming micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility. The micelles can also protect the drugs from degradation and improve their stability.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in pharmaceutical and cosmetic products. However, some studies have suggested that it may have mild irritant effects on the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glycereth-7 triacetate is its ability to improve the solubility and bioavailability of poorly soluble drugs. However, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for research on Glycereth-7 triacetate. One area of interest is the development of new drug delivery systems using this compound as a carrier. Another area of research could focus on the optimization of this compound synthesis methods to improve efficiency and reduce costs. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on human health.
Métodos De Síntesis
Glycereth-7 triacetate can be synthesized through the esterification of glycerol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as well as acetic acid as a byproduct.
Aplicaciones Científicas De Investigación
Glycereth-7 triacetate has been extensively studied for its potential applications in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it an attractive option for drug formulation.
Propiedades
Número CAS |
57569-76-3 |
|---|---|
Fórmula molecular |
C15H26O9 |
Peso molecular |
350.36 g/mol |
Nombre IUPAC |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
Clave InChI |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
SMILES canónico |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Sinónimos |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)

